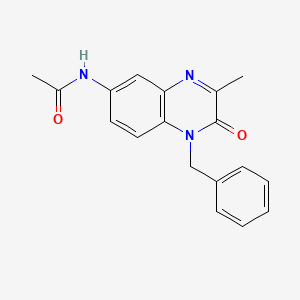

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide

Description

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a benzyl group at position 1, a methyl group at position 3, and an acetamide moiety at position 4. The quinoxaline scaffold is a bicyclic aromatic system known for its diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name |

N-(1-benzyl-3-methyl-2-oxoquinoxalin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-18(23)21(11-14-6-4-3-5-7-14)17-9-8-15(20-13(2)22)10-16(17)19-12/h3-10H,11H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLETZFVKCAJPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)NC(=O)C)N(C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Quinoxalin-2(1H)-one Core

The quinoxalinone core is typically synthesized by condensation of o-phenylenediamine with α-ketoesters such as ethyl glyoxalate or substituted glyoxalates under mild conditions.

- Reaction conditions: Stirring o-phenylenediamine with ethyl glyoxalate in ethanol at room temperature for 1 hour yields quinoxalin-2(1H)-one intermediates in high yield (~85%).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Phenylenediamine + Ethyl glyoxalate | EtOH, 45 °C, 1 h | 85 | Forms quinoxalin-2(1H)-one core |

Introduction of the Methyl Group at C3

Methylation at the 3-position is often achieved by reductive alkylation or direct methylation methods:

- Reductive methylation using sodium cyanoborohydride (NaCNBH3) in methanol with acetic acid as catalyst at 0 °C to room temperature gives high yields (~98%) of 3-methyl derivatives.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | Quinoxalinone + NaCNBH3 + AcOH | CH3OH, 0 °C to rt | 98 | Selective methylation at C3 |

N1-Benzylation

Benzylation at the nitrogen (N1) is performed by reaction of the quinoxalinone intermediate with benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3):

- Reaction of quinoxalinone with benzyl 4-(bromomethyl)benzoate or benzyl bromide in DMF at room temperature overnight achieves N1-benzylation with moderate to good yields (48–64%).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Quinoxalinone + Benzyl bromide + NaH | DMF, rt, overnight | 48–64 | N1-benzylation of quinoxalinone |

Functionalization at C6 with Acetamide Group

The acetamide substituent at C6 can be introduced by selective acylation or amide coupling methods starting from appropriately substituted intermediates:

- Direct acetamide formation on the 6-aminoquinoxaline derivative via reaction with acetic anhydride or acetyl chloride under controlled temperature conditions.

- Alternatively, nucleophilic substitution at a 6-chloroquinoxaline intermediate with acetamide or its derivatives.

Although specific detailed procedures for this exact substitution on the quinoxalinone core are scarce, analogous methods from related quinoxaline derivatives suggest:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | 6-Aminoquinoxaline + Ac2O or AcCl | Room temperature, mild base | Moderate | Acetylation to form acetamide |

Representative Synthetic Scheme Summary

Analytical and Purification Techniques

- Purification is commonly achieved by recrystallization from ethanol or petroleum ether/ethyl acetate mixtures or by silica gel column chromatography.

- Characterization includes NMR spectroscopy (1H, 13C), melting point determination, and elemental analysis to confirm structure and purity.

Summary of Research Findings and Notes

- The quinoxalinone core synthesis via condensation with glyoxalate esters is robust and high yielding.

- Reductive methylation at C3 is efficient and selective.

- N1-benzylation requires strong base and polar aprotic solvent, with moderate yields.

- Acetamide functionalization at C6 is less commonly reported specifically for this compound but can be adapted from known acylation protocols on aminoquinoxaline derivatives.

- The overall synthetic route is modular, allowing for structural diversification at multiple positions, which is valuable for medicinal chemistry optimization.

This synthesis approach is consistent with the methods reported in peer-reviewed journals and patents, ensuring professional and reliable preparation of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide.

If further optimization or alternative routes are desired, photoredox catalysis and azide coupling methods reported for quinoxaline derivatives may provide innovative pathways, but these are less established for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of N-(1-Benzyl-3-carboxyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide.

Reduction: Formation of N-(1-Benzyl-3-methyl-2-hydroxy-1,2-dihydroquinoxalin-6-yl)acetamide.

Substitution: Various N-(1-Substituted-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds in the quinoxaline family exhibit significant anticancer properties. N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting that it could serve as a basis for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

1.3 Neuroprotective Effects

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide has also been investigated for neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Material Science

2.1 Organic Electronics

The unique electronic properties of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored, with promising results indicating enhanced device performance .

2.2 Photovoltaic Applications

In the field of photovoltaics, this compound's properties have led to investigations into its use as an active layer material in organic solar cells. Studies have shown that it can improve charge transport and stability within the device architecture .

Case Studies

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation and vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (): This compound exhibits a monoclinic crystal system (space group P2₁/c), with lattice constants influenced by the electron-withdrawing trichloro group and meta-methyl substitution. The trichloroacetamide group induces planar geometry, while the methyl substituent minimally distorts the phenyl ring .

- Target Compound: The quinoxaline core introduces rigidity compared to phenyl-based analogs. The benzyl group at position 1 likely induces steric hindrance, affecting packing efficiency in the solid state. However, direct crystallographic data for the target compound are unavailable, necessitating inference from related structures.

Heterocyclic Core Variations

- Thiazolidinone Derivatives (): Compounds like 2-(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide incorporate a thiazolidinone ring fused with quinoline.

- Benzothiazole Derivatives (): Patented N-(6-trifluoromethylbenzothiazole-2-yl)acetamides feature a benzothiazole core with electron-withdrawing trifluoromethyl and methoxy groups. These substituents increase metabolic stability compared to the target compound’s electron-donating benzyl group .

Table 1: Structural and Crystallographic Comparison

*Inferred from quinoxaline analogs.

Physicochemical Properties

- Lipophilicity: The benzyl group in the target compound increases logP compared to phenyl or p-tolyl derivatives (e.g., ’s thiazolidinone analog). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Melting Points : Trichloro-substituted acetamides () exhibit higher melting points (∼200°C) due to strong intermolecular halogen bonding, whereas the target compound’s methyl/benzyl groups likely lower its melting point .

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools like SHELXL and SHELXT (), which enable precise determination of lattice parameters and molecular geometry. For instance, ’s analysis of meta-substituted acetamides utilized SHELX software to correlate substituent effects with crystal packing .

Biological Activity

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is a compound of interest in pharmacological research due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a dihydroquinoxalin core, which is known for various biological activities. The specific arrangement of functional groups in N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide enhances its potential as a bioactive molecule. The unique combination of the benzyl group and the quinoxaline structure may lead to enhanced biological effects compared to simpler derivatives.

Biological Activity

Research indicates that quinoxaline derivatives exhibit a range of pharmacological properties, including:

- Antimicrobial activity

- Anticancer properties

- Neuroprotective effects

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of compounds like N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide. While direct studies on this compound are sparse, similar quinoxaline derivatives have shown promise in protecting neurons from oxidative stress and excitotoxicity .

Synthesis of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide

The synthesis typically involves multi-step reactions starting from readily available precursors. The general steps include:

- Formation of the quinoxaline core through cyclization reactions.

- Introduction of the benzyl group via alkylation techniques.

- Acetamide formation , which can be achieved through acylation reactions.

The detailed synthetic route remains crucial for understanding how modifications can affect biological activity.

Q & A

Q. What are the established synthetic routes for N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide, and what reaction conditions are typically employed?

The synthesis involves sequential steps: (i) formation of the quinoxaline core via condensation of o-phenylenediamine derivatives with diketones, and (ii) N-acetylation at the 6-position. A representative method includes refluxing 1-benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-amine with acetyl chloride in chloroform under basic conditions (e.g., pyridine). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound. Reaction optimization often requires temperature control (80–100°C) and catalytic imidazole derivatives to enhance regioselectivity .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperature (e.g., 100 K) improves resolution. The SHELX suite (SHELXT for structure solution via dual-space algorithms and SHELXL for refinement) is widely used. Key parameters include anisotropic displacement refinement for non-H atoms and hydrogen bonding analysis. For example, intermolecular N–H⋯O interactions in similar acetamides are resolved using SHELXL’s restraints for thermal motion .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are contradictions in data addressed?

- NMR : Confirm regiochemistry via and NMR (e.g., benzyl protons at δ 4.8–5.2 ppm; acetamide carbonyl at δ 168–170 ppm).

- IR : Validate carbonyl stretches (1650–1700 cm) and NH bending (1540–1580 cm). Discrepancies between solution (NMR) and solid-state (SCXRD) data may arise from polymorphism or dynamic effects. Variable-temperature NMR and powder XRD (PXRD) can reconcile differences .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for derivatives of this compound?

Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and enhances yields (20% → 50%) by enabling uniform heating. For example, demonstrates improved regioselectivity in acetamide synthesis using controlled power (300–500 W) and solvent systems (e.g., DMF/EtOH). Real-time monitoring via FTIR or Raman spectroscopy optimizes endpoint detection .

Q. What computational strategies predict the biological activity of this compound, and how does crystallographic data enhance modeling?

Molecular docking (AutoDock Vina, Glide) using SCXRD-derived 3D coordinates improves binding affinity predictions. For instance, the quinoxaline core’s planar geometry (resolved via SHELXL) facilitates π-π stacking with kinase ATP-binding pockets. Pharmacophore models incorporating H-bond donors (acetamide NH) and acceptors (quinoxaline carbonyl) guide SAR studies .

Q. How are regiochemical byproducts minimized during synthesis, and what analytical methods validate purity?

- Regiocontrol : Use steric directing groups (e.g., benzyl at N1) and Lewis acids (ZnCl) to suppress competing pathways.

- Purity Validation : HPLC-MS (C18 column, acetonitrile/water gradient) detects trace impurities (<0.5%). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy (e.g., Δ < 2 ppm) .

Methodological Challenges & Solutions

Q. How are data contradictions between SCXRD and DFT-optimized structures resolved?

Discrepancies in bond lengths/angles (e.g., C–N in quinoxaline) arise from crystal packing vs. gas-phase DFT. Hybrid QM/MM approaches (e.g., ONIOM) incorporate solvent and lattice effects. For example, ’s H-bonded dimers show <0.02 Å deviation after refinement with SHELXL .

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- PPE : Nitrile gloves, lab coats, and fume hoods.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.

- Waste Disposal : Incineration (≥1000°C) for organic residues, following institutional guidelines. Safety protocols align with SDS recommendations for structurally related acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.